![molecular formula C17H15NO2 B14011263 N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide CAS No. 26385-34-2](/img/structure/B14011263.png)
N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide is an organic compound with the molecular formula C17H15NO2 It is known for its unique structure, which includes a methoxyphenyl group and an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide typically involves the reaction of 3-methoxyphenylacetylene with 2-bromoacetophenone under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in a suitable solvent such as toluene or DMF (dimethylformamide) until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding ethyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in THF (tetrahydrofuran).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Substituted acetamides.
Scientific Research Applications
N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)acetamide: Similar structure but lacks the ethynyl linkage.
N-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group in a different position.
N-(2-ethynylphenyl)acetamide: Similar structure but lacks the methoxy group.
Uniqueness
N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide is unique due to the presence of both the methoxy group and the ethynyl linkage, which confer distinct chemical and biological properties.
Properties
CAS No. |
26385-34-2 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide |
InChI |
InChI=1S/C17H15NO2/c1-13(19)18-17-9-4-3-7-15(17)11-10-14-6-5-8-16(12-14)20-2/h3-9,12H,1-2H3,(H,18,19) |
InChI Key |
SSEGNQPYUOLCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C#CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


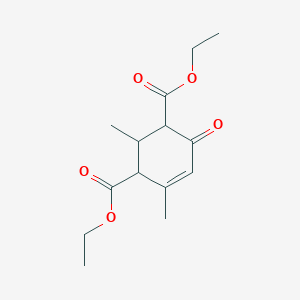
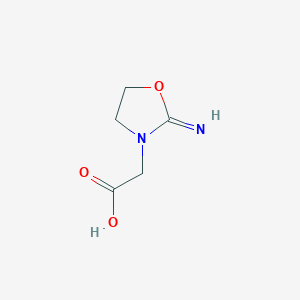


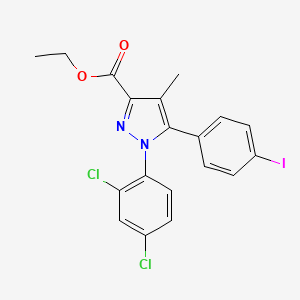
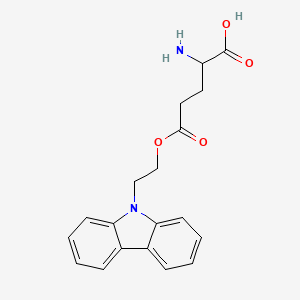
![4-[[4-(Aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one](/img/structure/B14011230.png)
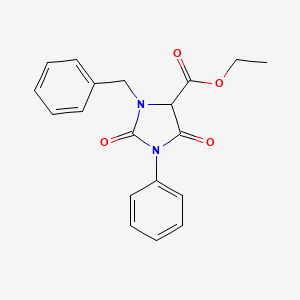
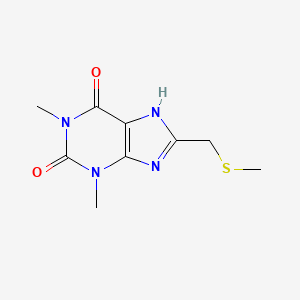
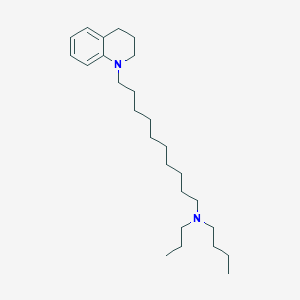
![Ethyl 4-[formyl(3-oxopropyl)amino]benzoate](/img/structure/B14011253.png)
![3-Thioxo-6-[3,4,5-trimethoxybenzyl]-2,3,4,5-tetrahydro-1,2,4-triazin-5-one](/img/structure/B14011261.png)
![tert-butyl N-[(3R)-8-bromo-4-[2-(dimethylamino)-2-oxoethyl]-3-methyl-5-oxo-2H-[1]benzofuro[2,3-f][1,4]oxazepine-3-carbonyl]-N-[(1S)-1-phenylethyl]carbamate](/img/structure/B14011277.png)
![n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine](/img/structure/B14011285.png)
